7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde
Overview
Description
7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H5F3OS and a molecular weight of 230.21 g/mol . It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. The presence of a trifluoromethyl group at the 7-position and an aldehyde group at the 2-position makes this compound unique and of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the trifluoromethylation of benzo[b]thiophene derivatives. For instance, direct trifluoromethylation using bromotrifluoromethane under photochemical conditions can yield a mixture of trifluoromethylated products, including the desired compound . Another method involves the cyclization of appropriate precursors, such as 3-bromobenzo[b]thiophene derivatives, using n-butyllithium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: 7-Trifluoromethyl-benzo[b]thiophene-2-carboxylic acid.
Reduction: 7-Trifluoromethyl-benzo[b]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Trifluoromethyl-benzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
7-Trifluoromethyl-benzo[b]thiophene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
3-Trifluoromethyl-benzo[b]thiophene: Similar structure but with the trifluoromethyl group at the 3-position instead of the 7-position.
Uniqueness
7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-3-1-2-6-4-7(5-14)15-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOHPUGUMSVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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